molecular formula C16H17NO6 B2361496 3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid CAS No. 332052-68-3

3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid

Cat. No.: B2361496
CAS No.: 332052-68-3
M. Wt: 319.313
InChI Key: ITCRVQYXNASVEK-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid is an organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the 3,4-Dimethoxyphenyl Intermediate: This can be achieved through the methylation of a phenol derivative.

    Coupling with Furan-2-Carbonyl Chloride: The intermediate can be reacted with furan-2-carbonyl chloride in the presence of a base to form the amide bond.

    Addition of Propionic Acid: The final step involves the addition of propionic acid to complete the synthesis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the furan ring.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Conditions for substitution reactions could involve halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, it might be investigated for its potential as a drug candidate, particularly if it exhibits bioactivity related to its structural features.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]butanoic acid
  • 3-(3,4-Dimethoxyphenyl)-3-[(thiophene-2-carbonyl)-amino]propionic acid

Uniqueness

The uniqueness of 3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-(furan-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-21-12-6-5-10(8-14(12)22-2)11(9-15(18)19)17-16(20)13-4-3-7-23-13/h3-8,11H,9H2,1-2H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCRVQYXNASVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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